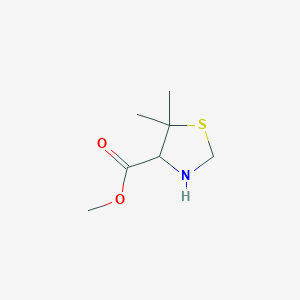

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate is a heterocyclic compound with a five-membered thiazolidine ring containing sulfur and nitrogen atoms. It is functionally related to an alpha-amino acid .

Synthesis Analysis

The synthesis of thiazolidine derivatives often involves various approaches, including multicomponent reactions, click chemistry, nano-catalysis, and green chemistry. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular formula of this compound is C9H15NO2S·HCl, with a molecular weight of 237.75 g/mol. It contains a five-membered thiazolidine ring and an ester functional group .Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Thiazolidine Derivatives : Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate is utilized in the synthesis of various thiazolidine derivatives. For instance, it can undergo cyclocondensation and esterification reactions to produce distinct thiazolidine-based compounds (Refouvelet et al., 1994).

Formation of Thiazolo[5,4-d]-thiazole Derivatives : Through oxidative dimerization and cyclization of titanium(IV) enolates derived from this compound, thiazolo[5,4-d]thiazole derivatives can be synthesized (Cież & Kalinowska‐Tłuścik, 2012).

Applications in Antileukemic Activity

- Antileukemic Activity : Certain derivatives synthesized from this compound have been investigated for their antileukemic properties. Compounds like bis(alkylcarbamates) derived from it have shown promising results in in vivo studies against leukemia (Ladurée et al., 1989).

Applications in Organic Synthesis

Cyclization Reactions : This compound is used in cyclization reactions to form pyrrolo[1,2-c]thiazoles and related compounds, which are valuable in organic synthesis (Cardoso et al., 2006).

Synthesis of Imidazo[1,5-c]thiazol-5-one Derivatives : In the synthesis of 6-substituted 1H,3H,6H,7aH-3,3-dimethylimidazo-[1,5-c]thiazol-5-one-7-thiones, this compound plays a critical role. The reaction involves isothiocyanates and the resulting bicyclic thiohydantoins have been studied for their stereochemistry (Györgydeák et al., 1996).

Photophysical Studies

- Low-Temperature Matrix Studies : Investigations into the structure and conformational behavior of derivatives like dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 2,2-dioxide, a derivative of this compound, have been conducted in low-temperature matrices. This research provides insights into the photophysical properties of such compounds (Kaczor et al., 2006).

Stereochemical Properties

- Study of Stereochemical Properties : Research into the stereochemical properties of ester derivatives of this compound has provided valuable information on their cis and trans amide bond conformations (Pellegrini et al., 1997).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-7(2)5(6(9)10-3)8-4-11-7/h5,8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAXIQTYFVLHJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NCS1)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2731384.png)

![3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2731387.png)

![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2731389.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-4-carboxamide](/img/structure/B2731390.png)

![2-[2-(2-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2731391.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2731392.png)

![2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2731403.png)

![N-(2,4-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2731404.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2731405.png)

![Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate](/img/structure/B2731407.png)